(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE
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Overview
Description
(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxadiazole core, followed by the introduction of the 4-fluorophenylmethoxy group. Common reagents used in these reactions include fluorobenzene, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other material science fields.
Mechanism of Action
The mechanism of action of (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A sweet-tasting compound from the Stevia plant.
Polycyclic aromatic compounds: Used in the construction of organometallic sandwich systems.
Uniqueness
What sets (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions in both chemical and biological systems, making it a valuable compound in various fields.
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWIRMXWQBGHDX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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